molecular formula H3N3O B14669861 N-hydroxytriazene

N-hydroxytriazene

Cat. No.: B14669861
M. Wt: 61.044 g/mol
InChI Key: UGGRVGVKANAYDM-UHFFFAOYSA-N
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Description

N-hydroxytriazene is a unique compound characterized by the presence of a hydroxy group attached to a triazene moiety. This compound is notable for its presence in certain natural products, such as triacsins, which are specialized metabolites with significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxytriazene typically involves the reduction of nitro compounds using zinc dust in a neutral medium to obtain the corresponding hydroxylamines. This is followed by the diazotization of sulfa drugs (such as sulfanilamide and sulfacetamide) at low temperatures (0–5°C) .

Industrial Production Methods

These enzymes include a glycine-utilizing hydrazine-forming enzyme and a nitrite-utilizing N-nitrosating enzyme .

Chemical Reactions Analysis

Types of Reactions

N-hydroxytriazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert this compound to corresponding amines.

    Substitution: this compound can participate in substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as zinc dust or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted triazene compounds .

Scientific Research Applications

N-hydroxytriazene and its derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-hydroxytriazene involves its interaction with specific enzymes and molecular targets. For example, in the case of triacsins, this compound acts as a potent inhibitor of acyl-CoA synthetase by mimicking fatty acids. This inhibition disrupts lipid metabolism and affects various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-hydroxytriazene include:

Uniqueness

This compound is unique due to its rare occurrence in nature and its specific biological activities. The presence of three consecutive nitrogen atoms in its structure is uncommon and contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

H3N3O

Molecular Weight

61.044 g/mol

InChI

InChI=1S/H3N3O/c1-2-3-4/h(H2,1,3)(H,2,4)

InChI Key

UGGRVGVKANAYDM-UHFFFAOYSA-N

Isomeric SMILES

N/N=N/O

Canonical SMILES

NN=NO

Origin of Product

United States

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